molecular formula C16H19NO4 B1207528 (2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 60305-56-8

(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No. B1207528
CAS RN: 60305-56-8
M. Wt: 289.33 g/mol
InChI Key: GVGYEFKIHJTNQZ-HOAMVYINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl ecgonine, also known as BCG or BEG, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Benzoyl ecgonine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Benzoyl ecgonine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, benzoyl ecgonine is primarily located in the cytoplasm.

Scientific Research Applications

Gold(III) Tetrachloride Salt Synthesis

The gold(III) tetrachloride salt of a compound similar to the one , with a structure involving an 8-azabicyclo[3.2.1]octane skeleton, has been studied for its potential in crystallography. This research provides insight into the molecular interactions and structural properties of these types of compounds (Wood, Brettell, & Lalancette, 2007).

Synthesis of Dipeptide Isosteres

Research into the synthesis of bicycles derived from tartaric acid and α-amino acids has led to the development of conformationally constrained dipeptide isosteres. These compounds, based on 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, have potential applications in peptidomimetic chemistry (Guarna et al., 1999).

Synthesis of 2-Aminoadipic Acid Analogue

A conformationally rigid analogue of 2-amino adipic acid, involving the 8-azabicyclo[3.2.1]octane skeleton, has been synthesized. This compound represents advancements in the synthesis of rigid amino acid analogues (Kubyshkin et al., 2009).

Study of Bicyclic Compounds Derived from Tartaric Acid and α-Amino Acids

Further research in the area of dipeptide isosteres includes the synthesis of new molecular scaffolds derived from tartaric acid and L-serine. These studies contribute to the development of conformationally constrained α-amino acids (Cini et al., 2002).

Synthesis of Esters Derived from Azabicyclo Octane

The synthesis and study of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have been undertaken. These studies focus on the structural and conformational properties of these esters (Diez et al., 1991).

properties

CAS RN

60305-56-8

Product Name

(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11?,12?,13-,14-/m0/s1

InChI Key

GVGYEFKIHJTNQZ-HOAMVYINSA-N

Isomeric SMILES

CN1C2CCC1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

melting_point

195°C

Other CAS RN

60305-56-8
519-09-5

physical_description

Solid

synonyms

enzoyl ecgonine
benzoylecgonine
benzoylecgonine, (1R-(2-endo,3-exo))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Reactant of Route 2
(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Reactant of Route 3
(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Reactant of Route 4
(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Reactant of Route 5
(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

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